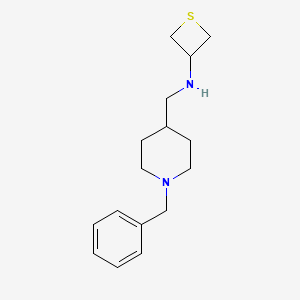
N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a thietan-3-amine moiety.
Preparation Methods
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of 1-benzylpiperidin-4-ylmethanol with thietan-3-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and may involve the use of catalysts or reagents to facilitate the reaction .
Chemical Reactions Analysis
N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-((1-Benzylpiperidin-4-yl)methyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound has a similar piperidine structure but differs in the functional groups attached to the piperidine ring.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: This compound also contains a benzylpiperidine moiety but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C16H24N2S/c1-2-4-15(5-3-1)11-18-8-6-14(7-9-18)10-17-16-12-19-13-16/h1-5,14,16-17H,6-13H2 |
InChI Key |
DPCGELKHLYCBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2CSC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















